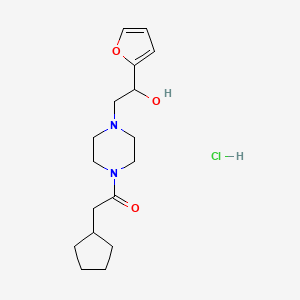

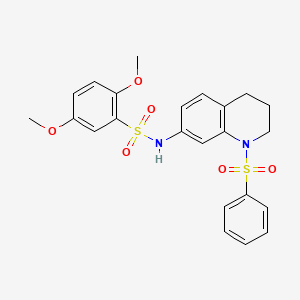

![molecular formula C23H21N3OS B2552334 2-(苄硫基)-N-(咪唑并[1,2-a]吡啶-3-基甲基)-N-苯基乙酰胺 CAS No. 1798019-43-8](/img/structure/B2552334.png)

2-(苄硫基)-N-(咪唑并[1,2-a]吡啶-3-基甲基)-N-苯基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound appears to contain an imidazo[1,2-a]pyridine moiety . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from easily available chemicals . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions can be employed .Molecular Structure Analysis

Imidazo[1,2-a]pyridines are important fused bicyclic 5–6 heterocycles . They are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .Chemical Reactions Analysis

The direct functionalization of imidazo[1,2-a]pyridines has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . Recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines include transition metal catalysis, metal-free oxidation, and photocatalysis strategies .科学研究应用

医学影像探针

咪唑并[1,2-a]吡啶,包括相关化合物,被用作医学影像中的探针。Katsifis 等人(2000 年)合成了取代的 [123I]咪唑并[1,2-a]吡啶作为使用 SPECT 研究外周苯二氮卓受体的潜在探针,突出了它们在神经影像学中的应用 (Katsifis 等人,2000 年)。

抗病毒剂

咪唑并[1,2-a]吡啶也因其抗病毒特性而被研究。例如,Hamdouchi 等人(1999 年)设计并合成了 2-氨基-3-取代-6-[(E)-1-苯基-2-(N-甲基氨基甲酰基)乙烯基]咪唑并[1,2-a]吡啶作为人类鼻病毒的新型抑制剂,展示了它们在治疗病毒感染中的潜力 (Hamdouchi 等人,1999 年)。

生化过程抑制剂

这些化合物还显示出作为特定生化过程抑制剂的潜力。Shibuya 等人(2018 年)发现一种化合物是人类酰基辅酶 A:胆固醇 O-酰基转移酶-1 的强效抑制剂,这对于治疗涉及 ACAT-1 过表达的疾病具有意义 (Shibuya 等人,2018 年)。

抗分泌和抗溃疡活性

咪唑并[1,2-a]吡啶因其抗分泌和抗溃疡活性而被探索。Katsura 等人(1992 年)合成了一系列咪唑并[1,2-a]吡啶基烷基苯并恶唑衍生物,显示出显着的抗溃疡活性,为开发新的抗溃疡药做出了贡献 (Katsura 等人,1992 年)。

荧光探针

这些化合物也有作为荧光探针的应用。Shao 等人(2011 年)报道某些咪唑并[1,2-a]吡啶衍生物是高效的荧光探针,用于检测乙腈和缓冲水溶液中的汞离子 (Shao 等人,2011 年)。

抗念珠菌活性

咪唑并[1,2-a]吡啶衍生物在抗念珠菌活性中显示出有希望的结果。Kaplancıklı 等人(2008 年)合成了新的酰肼衍生物并评估了它们对各种念珠菌属物种的有效性,展示了它们在治疗真菌感染中的潜力 (Kaplancıklı 等人,2008 年)。

抗癌研究中的钯配合物

咪唑并[1,2-a]吡啶衍生物的钯配合物因其抗癌活性而被研究。Lee 等人(2015 年)使用咪唑鎓盐合成了新的钯(II)配合物,并评估了它们作为抗癌药物的潜力 (Lee 等人,2015 年)。

未来方向

作用机制

Target of Action

The primary targets of 2-(benzylsulfanyl)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenylacetamide Compounds with the imidazo[1,2-a]pyridine scaffold, which is present in this compound, have a wide range of applications in medicinal chemistry .

Mode of Action

The specific mode of action of 2-(benzylsulfanyl)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenylacetamide Imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry, can be directly functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .

Biochemical Pathways

The specific biochemical pathways affected by 2-(benzylsulfanyl)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenylacetamide Imidazo[1,2-a]pyridines are known to be involved in a variety of chemosynthetic methodologies .

Result of Action

The molecular and cellular effects of 2-(benzylsulfanyl)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenylacetamide Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-(benzylsulfanyl)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenylacetamide The synthesis of imidazo[1,2-a]pyridines, a related class of compounds, can be achieved through various strategies, suggesting that the synthesis and functionality of these compounds can be influenced by different chemical environments .

属性

IUPAC Name |

2-benzylsulfanyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3OS/c27-23(18-28-17-19-9-3-1-4-10-19)26(20-11-5-2-6-12-20)16-21-15-24-22-13-7-8-14-25(21)22/h1-15H,16-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVCWPADIJFSFKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)N(CC2=CN=C3N2C=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(4-(2-phenoxypropanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2552253.png)

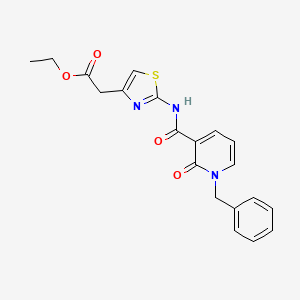

![Ethyl 5-chloro-4-phenyl-2-{[([1,2,4]triazolo[3,4-B][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B2552259.png)

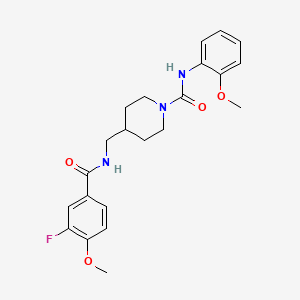

![N-(2-(dimethylamino)ethyl)-3-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2552264.png)

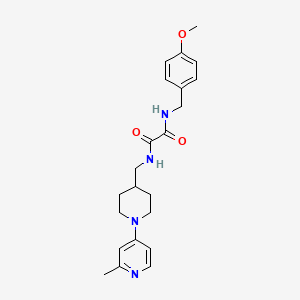

![4-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2552265.png)

![1'-[3-(3-Bromo-4-methoxyphenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2552268.png)

![3-(4-methyl-1,2,4-triazol-3-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine](/img/structure/B2552274.png)